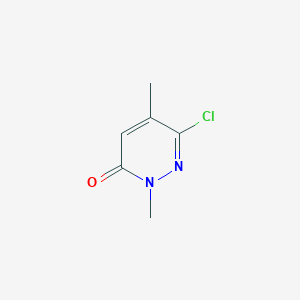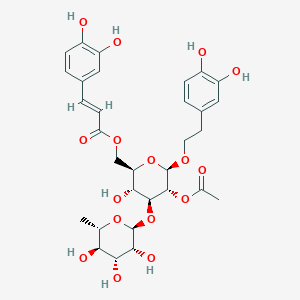![molecular formula C10H9NO3S B3026863 2-(甲硫基)苯并[d]恶唑-6-甲酸甲酯 CAS No. 1160490-11-8](/img/structure/B3026863.png)
2-(甲硫基)苯并[d]恶唑-6-甲酸甲酯
描述
Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate (also known as MTBC) is an organic compound of the oxazole class, commonly used in organic synthesis. It is a versatile reagent, which can be used for the synthesis of a variety of compounds, such as amines, alcohols, and carboxylic acids. MTBC is also used in the pharmaceutical industry for the synthesis of drug molecules.
科学研究应用
抗增殖应用
- 2-(噻吩-2-基)苯并[d]恶唑-6-甲酸甲酯 (BK89) 已显示出比氟尿嘧啶在诱导癌细胞凋亡细胞死亡中更高的效果,特别有望作为一种潜在的细胞周期阻滞剂,通过使 MCF-7 乳腺癌细胞停滞在 G0/G1 期。这表明其在以细胞周期抑制为重点的癌症治疗策略中的潜在效用 (Kuzu et al., 2022)。
抗惊厥应用
- 一系列 2-取代-6-(4H-1,2,4-三唑-4-基)苯并[d]恶唑,包括与 2-(甲硫基)苯并[d]恶唑-6-甲酸甲酯在结构上相关的化合物,被合成并评价了它们的抗惊厥作用。具体来说,2-苯基-6-(4H-1,2,4-三唑-4-基)苯并[d]恶唑显示出显着的活性且毒性低,表明这些化合物作为抗惊厥剂的潜力 (Wei et al., 2009)。
抗高血糖应用
- 在寻找新的抗高血糖剂的过程中,鉴定了 8-(甲硫基)-2-苯基-6-对甲苯基-4,5-二氢-2H-苯并[e]吲唑-9-甲酸盐(与 2-(甲硫基)苯并[d]恶唑-6-甲酸甲酯相关的化合物)。该化合物刺激骨骼肌细胞中的葡萄糖摄取,并在糖尿病模型中显示出抗高血糖作用,表明其在糖尿病治疗中的潜力 (Taneja et al., 2017)。
合成和化学应用
- 从甲基酮、苯偶姻和乙酸铵合成恶唑衍生物的研究提出了一种合成这些化合物的新策略,这可能对开发新药和化学探针产生影响 (Xue et al., 2012)。
安全和危害
属性
IUPAC Name |
methyl 2-methylsulfanyl-1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-13-9(12)6-3-4-7-8(5-6)14-10(11-7)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKGTQWURKNUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(O2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732479 | |
| Record name | Methyl 2-(methylsulfanyl)-1,3-benzoxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160490-11-8 | |
| Record name | Methyl 2-(methylsulfanyl)-1,3-benzoxazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2R)-2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B3026780.png)



![5-(3,4-Dihydroxyphenyl)-13-(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B3026785.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3026790.png)






![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)
